2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is a heteroditopic organic ligand featuring a 3,5-dimethylpyrazole ring linked to a benzoic acid moiety at the ortho-position. This compound is primarily utilized as a building block in coordination chemistry and materials science, with a molecular weight of 216.24 g/mol, a melting point of 256°C, and a calculated LogP of 2.3917.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 321309-43-7
Cat. No. B1305944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
CAS321309-43-7
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-5-3-4-6-10(9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
InChIKeyJNHKHFADRGJMJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid (CAS 321309-43-7): Structural and Physicochemical Baseline for Research Sourcing


2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is a heteroditopic organic ligand featuring a 3,5-dimethylpyrazole ring linked to a benzoic acid moiety at the ortho-position [1]. This compound is primarily utilized as a building block in coordination chemistry and materials science, with a molecular weight of 216.24 g/mol, a melting point of 256°C, and a calculated LogP of 2.3917 [1]. Its structural features, including the ortho-substitution pattern and dual N,O-donor sites, are critical determinants of its distinct reactivity and complexation behavior compared to other positional isomers [1].

Why Generic Substitution of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid Fails in Specialized Research Applications


Generic substitution of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid with other pyrazolyl-benzoic acid isomers or simple benzoic acid derivatives is not scientifically sound due to its unique ortho-substitution pattern, which creates a specific bite angle for metal coordination [1]. This structural arrangement is directly linked to its demonstrated utility as a ligand in the construction of specific coordination polymers and metal-organic frameworks (MOFs), such as MAF-X8 [2]. Substituting with the para-isomer (CAS 185252-69-1) or other analogs would fundamentally alter the geometry of the resulting coordination network, leading to different material properties and rendering the research non-reproducible [2].

Quantitative Differentiation Evidence for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid vs. Structural Analogs


Ortho-Substitution Enables Specific Coordination Polymer MAF-X8 Synthesis Not Observed with Para-Isomer

The ortho-substitution pattern of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is critical for its function as the organic ligand 'mbpa2-' in the synthesis of the coordination polymer porous material MAF-X8 [1]. This specific material is formed using the 2-isomer as a building block. In contrast, the para-isomer, 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (CAS 185252-69-1), is extensively used to create distinct sql and lvt 2D metal-organic frameworks (MOFs) with Cu(II), demonstrating that the substitution pattern dictates the resulting network topology [2].

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Distinct Physicochemical Profile Differentiates from Non-Methylated Pyrazolyl Analogs

2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid exhibits a high melting point of 256°C and a calculated LogP of 2.3917, indicating significant hydrophobicity [1]. This profile differs markedly from non-methylated pyrazolylbenzoic acid analogs. For instance, 3-(1H-pyrazol-1-yl)benzoic acid (CAS 264264-33-7) has a reported melting point of 154°C and a lower predicted LogP, reflecting the absence of the lipophilic methyl groups on the pyrazole ring .

Physicochemical Properties Solubility LogP

Reported Biological Activity Profile Suggests Distinct Target Engagement Compared to Other Pyrazole Derivatives

Vendor documentation and literature indicate that 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid and its derivatives exhibit a specific biological activity profile, including antiproliferative effects against pancreatic cancer cell lines (MIA PaCa-2) and potent inhibition of cathepsin B . While quantitative IC50 values for the parent acid in these assays are not publicly available in the search results, the compound's methyl ester is described as a potent and selective irreversible cell-permeable cathepsin B inhibitor, distinguishing it from other pyrazole-based inhibitors that may target different cathepsins or kinases .

Biological Activity Antiproliferative Cathepsin Inhibition

Recommended Research and Industrial Application Scenarios for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid


Synthesis of Ortho-Substituted Coordination Polymers and MOFs

This compound is the essential ligand for preparing the coordination polymer MAF-X8, a porous material with potential applications in gas storage and separation [1]. Its ortho-substitution pattern is a prerequisite for this specific material's formation, making it irreplaceable by other isomers for researchers aiming to replicate or build upon this work [1].

Development of Novel Cathepsin B Inhibitor Prodrugs

Based on vendor descriptions, the methyl ester derivative of this compound functions as a potent, selective, and cell-permeable cathepsin B inhibitor . Research programs focused on cysteine protease biology or the development of therapeutics for conditions like ischemia or cancer may utilize this acid as a core scaffold for prodrug design and SAR studies .

Screening for Antiproliferative Agents in Oncology Research

Vendor information indicates that 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid and its derivatives have demonstrated antiproliferative activity against cancer cell lines, including pancreatic cancer MIA PaCa-2 cells . This compound serves as a starting point for medicinal chemistry efforts aimed at developing new anticancer agents with a pyrazole-benzoic acid core .

Physicochemical Property Studies on Heteroditopic Ligands

The compound's well-defined properties, such as a high melting point of 256°C and a LogP of 2.3917, make it a suitable model for studying the effect of ortho-substitution and pyrazole methylation on the physicochemical behavior of heteroditopic ligands [2]. Its distinct profile facilitates reliable procurement for use as a standard in analytical or material characterization studies [2].

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